5,7-Bis(3-dodecylthiophen-2-YL)thieno[3,4-B]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-Bis(3-dodecylthiophen-2-YL)thieno[3,4-B]pyrazine is an organic compound that belongs to the class of thieno[3,4-B]pyrazines. This compound is characterized by its unique structure, which includes two dodecylthiophen-2-yl groups attached to a thieno[3,4-B]pyrazine core.
Preparation Methods
The synthesis of 5,7-Bis(3-dodecylthiophen-2-YL)thieno[3,4-B]pyrazine typically involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the following steps:
Synthesis of 2-bromo-3-dodecylthiophene: This intermediate is prepared by bromination of 3-dodecylthiophene.
Formation of 5,5’-bistannyl-thieno[3,2-b]thiophene: This is achieved through a stannylation reaction.
Coupling Reaction: The final step involves a Stille coupling reaction between 2-bromo-3-dodecylthiophene and 5,5’-bistannyl-thieno[3,2-b]thiophene under microwave-assisted conditions.
Chemical Reactions Analysis
5,7-Bis(3-dodecylthiophen-2-YL)thieno[3,4-B]pyrazine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Halogenation or alkylation reactions can introduce different substituents onto the thiophene rings.
Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF) and dichloromethane (DCM), as well as catalysts such as palladium complexes. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
5,7-Bis(3-dodecylthiophen-2-YL)thieno[3,4-B]pyrazine has several scientific research applications:
Organic Electronics: It is used in the development of organic field-effect transistors (OFETs) due to its semiconducting properties.
Photovoltaic Devices: The compound is explored for use in organic solar cells because of its ability to absorb light and generate charge carriers.
Sensors: Its electronic properties make it suitable for use in chemical sensors for detecting various analytes.
Material Science: The compound is studied for its potential in creating new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism by which 5,7-Bis(3-dodecylthiophen-2-YL)thieno[3,4-B]pyrazine exerts its effects is primarily related to its electronic structure. The compound’s conjugated system allows for efficient charge transport, making it an excellent candidate for use in electronic devices. The molecular targets and pathways involved include the interaction of the compound with electrodes in OFETs and the generation of charge carriers upon light absorption in photovoltaic devices .
Comparison with Similar Compounds
Similar compounds to 5,7-Bis(3-dodecylthiophen-2-YL)thieno[3,4-B]pyrazine include:
2,5-Bis(3-dodecylthiophen-2-yl)thieno[3,2-b]thiophene: This compound has a similar structure but differs in the position of the thiophene rings.
Poly(2,5-bis(3-dodecylthiophen-2-yl)thieno[3,2-b]thiophene): A polymeric version of the compound, used in similar applications.
2,5-Bis(5-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)-3-dodecylthiophen-2-yl)thieno[3,2-b]thiophene: This compound includes additional functional groups that can enhance its electronic properties.
The uniqueness of this compound lies in its specific electronic structure and the resulting properties that make it suitable for high-performance electronic applications.
Properties
CAS No. |
918298-59-6 |
---|---|
Molecular Formula |
C38H56N2S3 |
Molecular Weight |
637.1 g/mol |
IUPAC Name |
5,7-bis(3-dodecylthiophen-2-yl)thieno[3,4-b]pyrazine |
InChI |
InChI=1S/C38H56N2S3/c1-3-5-7-9-11-13-15-17-19-21-23-31-25-29-41-35(31)37-33-34(40-28-27-39-33)38(43-37)36-32(26-30-42-36)24-22-20-18-16-14-12-10-8-6-4-2/h25-30H,3-24H2,1-2H3 |
InChI Key |
YGDPOCNIMQFPIU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC1=C(SC=C1)C2=C3C(=C(S2)C4=C(C=CS4)CCCCCCCCCCCC)N=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.